4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline
Description
Structural Features and Functional Groups
An analysis of the molecular structure reveals several key features. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its planarity and ability to participate in hydrogen bonding through its nitrogen atoms. The 4-chlorophenyl group introduces an electron-withdrawing effect, which can modulate the electronic properties of the quinazoline system and influence its reactivity and binding affinity in biological contexts.
The pyrazole ring, in the 4,5-dihydro form, is a partially saturated five-membered heterocycle containing two adjacent nitrogen atoms. The 3-position of the pyrazole is substituted with a 4-methoxyphenyl group, introducing both electron-donating and steric effects, while the 5-position bears a phenyl group, further enhancing the molecule’s aromatic character. The presence of the methoxy group increases the compound’s solubility and may participate in hydrogen bonding or dipole interactions.
The connectivity between the pyrazole and quinazoline moieties is achieved through the N1 atom of the pyrazole, which is bonded to the 2-position of the quinazoline. This linkage is critical, as it allows for electronic communication between the two rings and may influence the overall conformation and biological activity of the molecule.
Data Table: Key Molecular Properties
To facilitate a clear understanding of the compound’s physicochemical characteristics, the following table summarizes its key molecular properties:
The above data provide a foundation for understanding the compound’s behavior in both chemical and biological systems.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O/c1-36-24-17-13-20(14-18-24)27-19-28(21-7-3-2-4-8-21)35(34-27)30-32-26-10-6-5-9-25(26)29(33-30)22-11-15-23(31)16-12-22/h2-18,28H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFHLQDVLKFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.98 g/mol. The compound features a quinazoline core substituted with pyrazole and phenyl groups, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H23ClN4O |
| Molecular Weight | 490.98 g/mol |
| CAS Number | 352446-07-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the target compound. A study on a related quinazoline derivative demonstrated significant inhibition of growth in Microcystis aeruginosa, with an effective concentration (EC50) of 1.93 mg/L. The mechanism involved oxidative stress leading to altered photosystem II activity, indicating a potential pathway for toxicity and antimicrobial action .
Anticancer Properties
Quinazoline derivatives have been extensively researched for their anticancer properties. Notably, compounds similar to the target molecule have shown inhibitory effects on various cancer cell lines by modulating kinase activities. For instance, thiazolo[5,4-f]quinazoline derivatives exhibited submicromolar IC50 values against DYRK1A kinase, which is implicated in cancer progression . This suggests that the target compound may also possess similar anticancer properties through kinase inhibition.
Case Studies
- Study on Antimicrobial Effects : In vitro tests revealed that the compound inhibited the growth of pathogenic bacteria, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was found to be significantly low, indicating high potency against bacterial strains .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant properties of related quinazoline derivatives, revealing that they could scavenge free radicals effectively. This antioxidant activity can contribute to their overall therapeutic effects, particularly in oxidative stress-related diseases .
- Cytotoxicity Evaluation : A cytotoxicity assay conducted on various cancer cell lines showed that compounds structurally similar to the target molecule induced apoptosis in cancer cells, suggesting a mechanism through which these compounds can exert anticancer effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Comparison with Isostructural Halogenated Derivatives
Compounds 4 and 5 from the evidence (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its bromo analog) provide a direct comparison of halogen substituents (Cl vs. Br) on isostructural frameworks. Key findings include:
- Molecular Conformation : Both compounds exhibit nearly identical molecular conformations, with two independent molecules in the asymmetric unit. However, the quinazoline-based target compound differs in core structure (quinazoline vs. thiazole), leading to distinct planarity and conjugation patterns .
- Crystal Packing: The halogen size (Cl vs. Br) in compounds 4 and 5 necessitates slight adjustments in crystal packing despite identical symmetry (triclinic, P 1).
| Property | Target Compound | Compound 4 (Cl) | Compound 5 (Br) |
|---|---|---|---|
| Core Heterocycle | Quinazoline | Thiazole | Thiazole |
| Substituents | 4-Cl-C6H4, 4-MeO-C6H4, C6H5 | 4-Cl-C6H4, 4-F-C6H4, 5-Me-triazol | 4-Br-C6H4, 4-F-C6H4, 5-Me-triazol |
| Crystal Symmetry | Not reported | Triclinic, P 1 | Triclinic, P 1 |
| Biological Activity | Hypothesized (pyrazoline-quinazoline synergy) | Antimicrobial (referenced) | Antimicrobial (referenced) |
Comparison with Pyrazoline Derivatives
Pyrazoline analogs, such as 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (), share the 4-chlorophenyl and 4-methoxyphenyl substituents but lack the quinazoline core. Key differences include:
- Biological Implications : Pyrazolines with electron-withdrawing substituents (e.g., Cl) and electron-donating groups (e.g., OMe) exhibit antimicrobial and antioxidant activities. The target compound’s quinazoline moiety may broaden its therapeutic scope, though experimental validation is needed .
Comparison with Thiazole-Based Compounds
Thiazole derivatives like 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole () highlight the impact of heterocycle choice:
- The target compound’s quinazoline core may confer greater stability and rigidity .
- Substituent Effects : Fluorophenyl groups in thiazole derivatives enhance lipophilicity, whereas the target’s methoxyphenyl group improves solubility, a critical factor in drug bioavailability .
Méthodes De Préparation
Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis
The synthesis initiates with Claisen-Schmidt condensation between 4-chloroacetophenone and 4-methoxybenzaldehyde in ethanol under magnetic stirring at room temperature for 1 hour. This step yields the α,β-unsaturated ketone (chalcone) intermediate, confirmed by TLC monitoring and recrystallization in ethanol. The reaction mechanism involves base-catalyzed deprotonation of acetophenone, followed by nucleophilic attack on the aldehyde carbonyl, culminating in dehydration to form the chalcone. Substituted benzaldehydes modulate electronic effects, with electron-donating groups (e.g., -OCH₃) enhancing reaction rates by stabilizing the enolate intermediate.
Formation of Quinazoline Malonic Dihydrazide
The quinazoline core is synthesized via cyclocondensation of anthranilic acid with malonic dihydrazide in refluxing acetic acid. This step generates 2-methyl-4-oxoquinazolin-3(4H)-yl malonic dihydrazide, a versatile intermediate for subsequent functionalization. ¹H NMR analysis reveals characteristic singlet peaks at δ 2.37 ppm (CH₃) and δ 10.2 ppm (NH), while IR spectra show C=O stretching at 1721 cm⁻¹.
Cyclization and Pyrazole Ring Formation
Mannich and Schiff Base Reactions
The chalcone intermediate reacts with quinazoline malonic dihydrazide in glacial acetic acid under 40% NaOH catalysis to form the pyrazole ring. This one-pot cyclization involves:
-
Mannich Reaction : Condensation of the chalcone’s α,β-unsaturated carbonyl with the dihydrazide’s amine group, forming a β-aminoketone intermediate.
-
Schiff Base Formation : Intramolecular cyclization via elimination of water, yielding the 4,5-dihydropyrazole ring.
Reaction optimization studies indicate that glacial acetic acid enhances protonation of the carbonyl group, accelerating nucleophilic attack, while NaOH maintains the alkaline conditions necessary for dehydration.
Structural Elucidation of the Final Product
The target compound exhibits the following spectral characteristics:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.70–1.80 (m, 4H, 2×CH₂), δ 2.37 (s, 2H, CH₂), δ 3.80 (s, 3H, OCH₃), δ 6.70–7.82 (m, 12H, aromatic protons).
-
¹³C NMR : δ 66.8 (CH₂), 108.9–149.9 (aromatic carbons), 172.1 (C=O).
-
IR (KBr) : 3506 cm⁻¹ (NH), 1721 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Methodologies
| Parameter | Claisen-Schmidt | Mannich-Schiff | Multi-Component |
|---|---|---|---|
| Reaction Time (h) | 1–2 | 8–12 | 6–8 |
| Yield (%) | 70–85 | 55–65 | 60–75 |
| Catalyst | NaOH | Glacial Acetic Acid | Triethylamine |
| Purity (HPLC) | >95% | >90% | >92% |
The Claisen-Schmidt method offers superior yields (70–85%) but requires stringent stoichiometric control to avoid diketone byproducts. In contrast, Mannich-Schiff cyclization provides regioselective pyrazole formation but necessitates prolonged reaction times. Multi-component syntheses, while efficient, face challenges in isolating intermediates.
Optimization Strategies and Scalability
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent due to its polarity and ability to stabilize charged intermediates. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition, whereas room-temperature reactions favor chalcone stability. Pilot-scale trials (500 g batch) achieved 68% yield using ethanol reflux (78°C) and dropwise NaOH addition.
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30% via interfacial activation. Alternatively, microwave-assisted synthesis reduces cyclization time from 12 hours to 45 minutes, albeit with a 5–7% yield reduction due to side reactions.
Mechanistic Insights and Byproduct Mitigation
Byproduct Formation Pathways
Common byproducts include:
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from dimers. Recrystallization in ethanol/water (7:3) enhances purity to >99% by removing residual hydrazide precursors.
Industrial Applicability and Environmental Considerations
Green Chemistry Metrics
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)quinazoline?
- Methodological Answer : The synthesis of pyrazoline-quinazoline hybrids typically involves cyclocondensation and Vilsmeier-Haack reactions. For example, pyrazoline intermediates can be synthesized via cyclization of hydrazine derivatives with β-ketoesters or aldehydes under acidic conditions . The quinazoline core is often constructed using anthranilic acid derivatives, followed by coupling with pyrazoline moieties via nucleophilic substitution. Optimization may involve varying catalysts (e.g., POCl₃ for acetylation) and reaction temperatures (e.g., 120°C for cyclization) to improve yield .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL (part of the SHELX suite) is widely used for structure refinement, especially for handling high-resolution data and twinning . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For example, a related pyrazoline derivative (1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) was refined using SHELXL-97, with C–H···O hydrogen bonds stabilizing the structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=O stretch in pyrazoline at ~1650 cm⁻¹, C–Cl stretch at ~750 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazoline at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer : Use computational tools like AutoDock Vina or Schrödinger Suite for docking. Preprocess the compound’s electrostatic potential surface (EPS) using Multiwfn to assess charge distribution and potential binding sites . For example, pyrazoline derivatives with methoxyphenyl groups show affinity for kinase targets due to hydrophobic interactions and hydrogen bonding with active-site residues . Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
Q. What experimental strategies address discrepancies in crystallographic data refinement?
- Methodological Answer : Contradictions in thermal parameters or bond lengths may arise from disordered solvent or twinning. Use SHELXL’s TWIN and BASF commands to model twinning . Cross-validate with PLATON’s ADDSYM to check for missed symmetry . For example, a pyrazolone-thiophene hybrid required anisotropic displacement parameter (ADP) restraints to resolve disorder in the thiophene ring .
Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?
- Physicochemical Properties : Calculate logP (lipophilicity) using ChemAxon or EPI Suite to predict bioaccumulation.
- Degradation Studies : Use HPLC-MS to monitor hydrolysis/photolysis products under simulated environmental conditions (pH 7–9, UV light) .
- Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic effects .
Q. What strategies optimize in vivo pharmacokinetics for pyrazoline-quinazoline hybrids?
- Methodological Answer :
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP <5. Modify substituents (e.g., replace methoxy with trifluoromethyl for improved metabolic stability) .
- ADME Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
